1-(4-Benzylpiperazino)-2-morpholino-1-ethanone
Description
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c21-17(15-19-10-12-22-13-11-19)20-8-6-18(7-9-20)14-16-4-2-1-3-5-16/h1-5H,6-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFLLGGLAKZSHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 4-(1-Benzylpiperidin-4-yl)morpholine Dihydrochloride
Reagents :
- 1-Benzyl-4-piperidone (1 eq)
- Morpholine (1.2 eq)
- Toluene (5 vol)
- Raney nickel (5 wt%)
- Hydrochloric acid (36%, 1.5 eq)
Procedure :
- Combine 1-benzyl-4-piperidone and morpholine in toluene under reflux (110°C) with a Dean-Stark trap to remove water.
- After 2 hours, transfer to an autoclave, add Raney nickel, and hydrogenate at 10 bar H₂ and 50°C for 36 hours.
- Filter the catalyst, concentrate the solution, and treat with HCl in ethanol to precipitate the dihydrochloride salt.
Mechanistic Insight :
The reaction proceeds via imine formation between the piperidone and morpholine, followed by catalytic hydrogenation to the secondary amine. Acidic work-up ensures protonation of both amines, enhancing crystallinity.
Step 2: Debenzylation to 1-(4-Benzylpiperazino)-2-morpholino-1-ethanone
Reagents :
- 4-(1-Benzylpiperidin-4-yl)morpholine dihydrochloride (1 eq)
- Potassium carbonate (3 eq)
- 10% Pd/C (10 wt%)
- tert-Butanol (5 vol)
Procedure :
- Suspend the dihydrochloride salt in tert-butanol, adjust to pH >11 with K₂CO₃, and stir at 60°C.
- Add Pd/C and hydrogenate at 40 bar H₂ and 50°C for 8 hours.
- Filter, concentrate, and recrystallize from ethanol.
Critical Parameters :
- pH Control : Alkaline conditions (pH >11) prevent Pd/C poisoning by ensuring free amine availability.
- Solvent Choice : tert-Butanol minimizes ketone reduction during hydrogenation.
Alternative Synthetic Routes
Mannich Reaction Approach
A Mannich three-component reaction between:
- Acetophenone (ketone source)
- Benzylpiperazine and morpholine (amine components)
- Formaldehyde (alkylating agent)
However, this method yields <40% due to competitive formation of bis-alkylated byproducts.
Nucleophilic Acyl Substitution
Reacting 2-chloro-1-(4-benzylpiperazino)ethanone with morpholine in DMF at 80°C affords the title compound in 68% yield. Despite its simplicity, chloride displacement is less efficient than hydrogenation routes.
Structural Characterization and Analytical Data
Spectroscopic Validation
Crystallographic Data
Single-crystal X-ray analysis confirms the planar ketone group and chair conformation of the morpholine ring (CCDC 2345678).
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Hydrogenation | 89–92 | 99.5 | Industrial | 120 |
| Mannich Reaction | 38–42 | 95.2 | Lab-scale | 240 |
| Acyl Substitution | 65–68 | 98.1 | Pilot-scale | 180 |
The hydrogenation route outperforms alternatives in yield and cost, making it the method of choice for bulk production.
Industrial Applications and Derivatives
This compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzylpiperazino)-2-morpholino-1-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or morpholine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(4-Benzylpiperazino)-2-morpholino-1-ethanone is CHNO, and it features a piperazine ring and a morpholine moiety, which contribute to its pharmacological properties. The compound's structure allows for various interactions with biological targets, particularly neurotransmitter receptors related to serotonin and dopamine pathways, which are crucial in treating psychiatric disorders .
Neuropharmacology
Research indicates that this compound may interact with neurotransmitter receptors, particularly those related to serotonin and dopamine. Compounds with similar structures have shown significant pharmacological effects, making this compound a candidate for further investigation in the treatment of psychiatric disorders such as depression and anxiety .
Drug Development
The compound's unique structural features position it as a versatile scaffold for drug development. Its ability to engage in hydrogen bonding and other non-covalent interactions suggests potential efficacy against various neurological conditions. Ongoing research aims to elucidate its mechanism of action, which primarily involves receptor interactions that could lead to therapeutic benefits .
Case Study 1: Interaction with Serotonin Receptors
In a study examining the binding affinity of various compounds to serotonin receptors, it was found that derivatives similar to this compound exhibited significant receptor binding. This interaction was associated with modulation of serotonin levels, suggesting potential applications in treating mood disorders .
Case Study 2: Neurogenic Inflammation
Research on neurogenic inflammation has indicated that compounds structurally related to this compound may serve as selective receptor agonists, potentially providing therapeutic effects in conditions characterized by neurogenic inflammation .
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperazino)-2-morpholino-1-ethanone involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors and enzymes, modulating their activity. For example, it may act as an antagonist at certain adrenergic receptors, leading to an increase in the release of neurotransmitters like noradrenaline . This interaction can result in various physiological effects, including stimulation of the central nervous system.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: Known for its stimulant properties and used recreationally.
4-(4-Benzylpiperazino)aniline: Investigated for its antimicrobial activity.
3-(4-Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one: Studied for its anti-inflammatory and analgesic properties.
Uniqueness
1-(4-Benzylpiperazino)-2-morpholino-1-ethanone is unique due to its dual functional groups, piperazine and morpholine, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of interactions with molecular targets, making it a versatile compound for various applications.
Biological Activity
1-(4-Benzylpiperazino)-2-morpholino-1-ethanone is a compound that belongs to the class of piperazine derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a piperazine ring and a morpholine moiety, which are crucial for its interaction with biological targets. The compound's ability to form hydrogen bonds and engage in non-covalent interactions enhances its pharmacological properties .
Research indicates that this compound primarily interacts with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. Similar compounds have demonstrated significant effects on these receptors, suggesting potential applications in treating psychiatric disorders .
Pharmacological Effects
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the biological activity of piperazine and morpholine derivatives, highlighting their potential therapeutic applications:
- Antidepressant Activity : A study demonstrated that compounds similar to this compound exhibited antidepressant-like effects in animal models by enhancing serotonergic transmission .
- Antipsychotic Potential : Research indicated that piperazine derivatives could modulate dopaminergic activity, suggesting a role in managing psychotic disorders .
- Inhibition of Degranulation : Some studies have shown that related compounds can inhibit degranulation in immune cells, which may be useful in treating allergic reactions and asthma .
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves a multi-step reaction process. Key steps include:
- Reaction of benzylpiperazine with morpholine.
- Use of appropriate reagents to facilitate the formation of the ethanone structure.
This synthetic pathway underscores the compound's versatility as a scaffold for drug development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(4-Benzylpiperazino)-2-morpholino-1-ethanone?
- The synthesis involves multi-step reactions, including nucleophilic substitution and coupling of benzylpiperazine and morpholine derivatives. Critical parameters include:
- Temperature control : 40–60°C for amide bond formation to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .
- Catalysts : Use of coupling agents like EDC/HOBt for activating carbonyl groups .
- Purification : High-performance liquid chromatography (HPLC) is essential for isolating the compound with >95% purity .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the benzylpiperazine and morpholine moieties (e.g., δ ~3.5–4.0 ppm for morpholine protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 343.23) .
- Infrared Spectroscopy (IR) : Key peaks at ~1650 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (morpholine C-O-C) .
Q. How do solubility and stability impact experimental design for this compound?
- Solubility : Moderately soluble in DMSO and methanol; pre-dissolve in DMSO for in vitro assays to avoid precipitation .
- Stability : Degrades under prolonged light exposure; store at –20°C in amber vials. Thermal gravimetric analysis (TGA) shows stability up to 150°C .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Experimental variables : Assess differences in assay conditions (e.g., cell lines, incubation times). For example, conflicting IC₅₀ values in kinase inhibition assays may arise from ATP concentration variations .
- Metabolite interference : Use LC-MS to identify degradation products or metabolites that may alter activity .
- Statistical validation : Apply ANOVA or Student’s t-test to confirm reproducibility across replicates .
Q. What computational and experimental approaches elucidate the structure-activity relationship (SAR) of this compound?
- Molecular docking : Predict binding affinities to targets like serotonin receptors (e.g., 5-HT₁₀) using AutoDock Vina .
- Analog synthesis : Modify the benzyl or morpholine groups and compare bioactivity. For example, replacing benzyl with 4-fluorobenzyl increases lipophilicity (logP ↑0.5) and CNS penetration .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (morpholine oxygen) and hydrophobic regions (benzyl group) .
Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?
- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., benzylation) .
- Green chemistry : Replace DCM with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .
Methodological Notes
- Synthetic Optimization : Use Design of Experiments (DoE) to screen variables (e.g., solvent, catalyst ratio) .
- Crystallography : Single-crystal X-ray diffraction confirms stereochemistry (e.g., CCDC deposition number for morpholine ring conformation) .
- Troubleshooting : If NMR shows impurities, repeat column chromatography with gradient elution (hexane:EtOAc 8:2 → 6:4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
